An In-depth Technical Guide to the Physicochemical Properties and Solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties and Solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
This guide provides a comprehensive technical overview of the physical and chemical properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, a molecule of interest in contemporary drug discovery and medicinal chemistry. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from the well-characterized constituent moieties—the benzimidazole core and the tert-butyl carbamate (Boc) protecting group—to predict its physicochemical behavior. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to empirically determine these critical parameters.
Molecular Structure and Predicted Physicochemical Properties
Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No. 189560-83-6) possesses a molecular formula of C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol .[1][2] Its structure is characterized by a central benzimidazole ring system linked at the 2-position to a methylene group, which is in turn bonded to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of a polar, aromatic heterocyclic system and a bulky, lipophilic protecting group dictates its physical and chemical properties.
Table 1: Predicted Physicochemical Properties of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Physical State | White to off-white or pale yellow solid | This is consistent with the appearance of many benzimidazole derivatives and related organic compounds. |
| Melting Point | Moderately high, likely in the range of 150-250 °C | The rigid, planar benzimidazole core allows for efficient crystal lattice packing, while the bulky tert-butyl group may disrupt this to some extent. The presence of intermolecular hydrogen bonding via the N-H of the benzimidazole and the carbamate N-H will contribute to a higher melting point.[3] |
| Boiling Point | High, with decomposition likely before boiling at atmospheric pressure | The significant molecular weight and strong intermolecular forces suggest a very high boiling point. Thermal decomposition is a common characteristic of complex organic molecules. |
| Thermal Stability | The Boc protecting group is known to be thermolabile. Decomposition is expected upon heating, with the initial loss of the Boc group. The benzimidazole core itself is generally thermally stable. | Thermogravimetric analysis (TGA) would be the ideal technique to determine the decomposition temperature.[4][5] |
| pKa | The benzimidazole ring contains both an acidic proton (N-H) and a basic nitrogen. The pKa of the N-H proton is expected to be in the range of 12-13. The pKa of the basic nitrogen is predicted to be around 5-6. | These predictions are based on the known pKa values of benzimidazole itself. The substituents will have a minor electronic effect on these values. |
Predicted Solubility Profile
The principle of "like dissolves like" is fundamental to predicting the solubility of this molecule.[6] The presence of both polar (benzimidazole N-H, carbamate N-H and C=O) and non-polar (benzene ring, tert-butyl group) regions suggests a nuanced solubility profile.
Aqueous Solubility: The molecule is predicted to have low solubility in water at neutral pH. The large hydrophobic surface area of the benzimidazole ring and the tert-butyl group will dominate over the polar functionalities. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic nitrogen on the imidazole ring, forming a more soluble salt. Conversely, in strongly basic aqueous solutions, deprotonation of the benzimidazole N-H could also lead to salt formation and enhanced solubility.
Organic Solvent Solubility: A varied solubility is anticipated in organic solvents, as detailed in Table 2.
Table 2: Predicted Solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the benzimidazole and carbamate moieties.[6][7] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar regions of the molecule.[8] |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the polar groups and also solvate the non-polar regions of the molecule.[9] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While capable of some hydrogen bonding, the overall lower polarity may limit solubility compared to more polar aprotic solvents. |
| Non-polar | Hexane, Toluene | Low | The significant polarity of the benzimidazole and carbamate groups will result in poor interactions with non-polar solvents.[6] |
Experimental Determination of Physicochemical Properties
To move from prediction to empirical data, the following experimental protocols are recommended.
Determination of Melting Point
The melting point provides a crucial indication of purity.[3]
Method 1: Digital Melting Point Apparatus
This is a rapid and accurate method for determining the melting point range.[10]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C/minute) for a precise determination.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. A sharp melting range (≤ 2 °C) is indicative of high purity.
Method 2: Differential Scanning Calorimetry (DSC)
DSC offers a more detailed thermal profile, including the enthalpy of fusion.[11][12][13]
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/minute) under a nitrogen atmosphere.
-
Data Interpretation: The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA is employed to assess thermal stability and decomposition patterns.[4][5][14]
-
Procedure: A small, accurately weighed sample is heated in a TGA furnace at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Experimental Determination of Solubility
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., PTFE).
-
Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation.[16]
-
Expected Chemical Shifts (in DMSO-d₆):
-
Benzimidazole N-H: A broad singlet in the downfield region, typically between 12.0 and 13.0 ppm.[16]
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with coupling patterns dependent on the substitution of the benzene ring.
-
Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the carbamate N-H) around 4.5-5.0 ppm.
-
Carbamate N-H: A broad singlet or triplet (if coupled to the methylene protons) around 7.0-8.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[17]
-
Expected Characteristic Absorptions:
-
N-H Stretching (Benzimidazole and Carbamate): A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretching (Carbamate): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C=N and C=C Stretching (Benzimidazole): Absorptions in the 1450-1650 cm⁻¹ region.
-
C-O Stretching (Carbamate): A band in the 1200-1300 cm⁻¹ region.
-
Conclusion
This technical guide has provided a detailed predictive analysis of the physical properties and solubility of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, based on an understanding of its constituent chemical moieties. While these predictions offer valuable insights for researchers, it is imperative that they are validated through the rigorous experimental protocols outlined herein. The empirical data generated from these studies will be crucial for the effective utilization of this compound in drug development and other scientific endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.
- University of Calgary. (n.d.).
- Delgado, E. J., & Martínez, F. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1880–1888.
- ChemicalBook. (2026, January 13).
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-6.
- University of Alberta. (n.d.).
- AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 717-726.
- Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on 3 D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434.
- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-10.
- ECHEMI. (2024, July 6).
- Domańska, U., & Rekawek, A. (2003). Solubility of Benzimidazoles in Alcohols.
- MDPI. (2025, July 21).
- Athabasca University. (n.d.).
- Domańska, U., & Rekawek, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Cheméo. (n.d.).
- CymitQuimica. (n.d.). CAS 51-17-2: Benzimidazole.
- Al-Mazaideh, G. M., et al. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry.
- Lee, C. K., & Lee, I.-S. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
- JoVE. (2017, February 22).
- Al-Jubouri, H. R. (2021, September 19). experiment (1)
- Hill, J. W., et al. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- ResearchGate. (2025, December 31). (PDF)
- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)
- Wikipedia. (n.d.). Thermogravimetric analysis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)
- Barrow, S. J., et al. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Glass formation in organic binary liquids studied using differential scanning calorimetry.
- TA Instruments. (n.d.). Determining volatile organic carbon by Differential scanning calorimetry, ta250.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a)
- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA) - TCA Lab.
- HFC. (n.d.). Introducing tert-Butyl (1-Methyl-1H-benzo[d]imidazol-2-yl)
- NextSDS. (n.d.).
- Achmem. (n.d.). tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
- Hoffman Fine Chemicals. (n.d.). CAS 1201597-26-3 | tert-Butyl ((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)
- Gsrs. (n.d.). TERT-BUTYL ((1H-BENZO(D)(1,2,3)TRIAZOL-1-YL)METHYL)
- ChemShuttle. (n.d.). tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)
- BLDpharm. (n.d.). 189560-83-6|tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)
- PubChem. (n.d.).
- Chemsrc. (2025, September 21). tert-butyl methyl(1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)
- BenchChem. (2025). 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties.
Sources
- 1. achmem.com [achmem.com]
- 2. tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate;CAS No.:189560-83-6 [chemshuttle.com]
- 3. athabascau.ca [athabascau.ca]
- 4. azom.com [azom.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 51-17-2: Benzimidazole | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. jove.com [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
